3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide core linked to a 1,2,4-triazole ring. Key structural attributes include:
- Thioether linkage: A sulfur atom connects the triazole to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group, which introduces hydrogen-bonding capabilities via the amide and methoxy groups.
- Fluorobenzamide: The 3-fluoro substitution on the benzamide may improve metabolic stability and electronic properties .
Properties
IUPAC Name |
3-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F4N5O3S/c1-38-21-10-8-19(9-11-21)32-23(36)15-39-25-34-33-22(14-31-24(37)16-4-2-6-18(27)12-16)35(25)20-7-3-5-17(13-20)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPGACFCYUQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F4N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring contributing to its biological activity.
- Methoxyphenyl Group : Influences lipophilicity and receptor interactions.
- Fluoro Substituents : Enhance metabolic stability and potency.
Anticancer Activity
Research has indicated that derivatives of triazole compounds often exhibit significant anticancer properties. The specific compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Mechanism of Action : The compound interacts with key proteins involved in cell proliferation and apoptosis. For instance, studies have shown that it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to penetrate bacterial membranes effectively.
- In vitro Studies :
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of related triazole derivatives suggest potential therapeutic applications in epilepsy.
- Experimental Models :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring Presence | Essential for anticancer activity |
| Methoxy Group | Increases lipophilicity |
| Fluorine Substitution | Enhances metabolic stability |
| Thioether Linkage | Contributes to cytotoxicity |
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions.
Medicinal Chemistry
The compound's unique structure suggests several therapeutic applications:
Antimicrobial Activity
Studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungi and bacteria. The presence of the methoxyphenyl group may enhance this activity by improving interaction with microbial enzymes.
Anticancer Potential
Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. A study on similar compounds showed that they could inhibit tumor growth in vivo, suggesting that 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide may have similar effects.
Agricultural Applications
Recent investigations into the use of triazole compounds as fungicides highlight their effectiveness against crop pathogens. The compound's ability to disrupt fungal cell membranes could lead to its application as a novel agricultural fungicide.
Material Science
Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound could be explored for use in advanced materials, particularly in coatings and polymers where enhanced durability is required.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antimicrobial Agents and Chemotherapy, researchers synthesized several triazole-based compounds and tested their efficacy against resistant bacterial strains. The findings revealed that some derivatives showed potent activity, suggesting potential for development into new antimicrobial agents.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5 | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | 10 | Antimicrobial Agents & Chemotherapy |
| 3-Fluoro-N... | Proposed (Anticancer) | TBD | Current Research |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Fluorine Atoms | 4 |
| Triazole Ring | Present |
| Methoxy Group | Present |
| Sulfur Atom | Present |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
- Structural Differences :
- Replaces the trifluoromethylphenyl group with a 2,4-difluorophenyl substituent.
- Features a phenylsulfonyl group instead of the thioether-linked amide.
- Key Data :
Compound B : N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide (923113-15-9)
- Structural Differences: Replaces the triazole core with an imidazopyrimidine ring. Lacks the thioether and methoxyphenylamino groups.
- Key Data: Fluorobenzamide moiety is retained, suggesting shared electronic properties. No reported tautomerism due to the absence of thione groups .
Functional Group Comparisons
Thioether vs. Sulfonamide Linkages
- Ethanesulfonamide may enhance solubility compared to the target compound’s hydrophobic trifluoromethyl group.
Fluorinated Substituents
- Compound D: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Dual fluorine substitutions on chromone and benzamide groups. Demonstrates how fluorination at multiple positions can influence bioavailability and target affinity .
Physicochemical and Computational Comparisons
Hydrophobicity and Binding Affinity
- The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues, as modeled by ChemGPS-NP .
- Molecular fingerprinting using SPP (structural property principle) highlights similarities in benzamide-containing compounds but divergences in triazole-thioether motifs .
Energy Optimization
- Computational simulations (UFF force field) show the target compound’s optimized energy profile is lower than phenylsulfonyl analogues, suggesting greater stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
